N-(4-ethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an imidazole ring, which is further connected to a phenyl group and an ethoxyphenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of the benzenesulfonyl imidazole intermediate. This intermediate is then reacted with a phenyl group under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The benzenesulfonyl group is known to inhibit certain enzymes, which can lead to various biological effects. The imidazole ring can interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE include other benzenesulfonyl derivatives and imidazole-containing compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound has a similar benzimidazole structure but different functional groups, leading to different chemical and biological properties.
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide: This compound has a piperazine ring instead of an imidazole ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C25H23N3O4S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-32-20-15-13-19(14-16-20)26-22(29)17-33-24-25(34(30,31)21-11-7-4-8-12-21)28-23(27-24)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
IXEUGFRUGRKVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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